2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline
Description
2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline is a heterocyclic compound featuring an isoindoline core substituted with a 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy phenyl group. The compound’s pyridinyloxy moiety is a common feature in herbicides such as haloxyfop and fluazifop-butyl, which target acetyl-CoA carboxylase (ACCase) in grasses .
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O/c21-18-9-15(20(22,23)24)10-25-19(18)27-17-7-5-16(6-8-17)26-11-13-3-1-2-4-14(13)12-26/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUIWRSZIASUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The pyridinyloxy phenyl intermediate is synthesized through nucleophilic aromatic substitution (SNAr). 3-Chloro-5-(trifluoromethyl)-2-pyridinol reacts with 4-bromophenol under basic conditions (K₂CO₃, DMF, 80°C), leveraging the electron-withdrawing trifluoromethyl and chloro groups to activate the pyridine ring for substitution.
Table 1: Optimization of Ether Formation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | K₂CO₃ | 82 |
| Solvent | DMF | 82 |
| Temperature (°C) | 80 | 82 |
| Alternative Base | Cs₂CO₃ | 78 |
Characterization Data
- ¹H NMR (CDCl₃) : δ 8.68 (s, 1H, pyridine-H), 7.84 (d, J = 4.0 Hz, 1H, pyridine-H), 7.20 (d, J = 8.8 Hz, 2H, phenyl-H), 6.90 (d, J = 8.8 Hz, 2H, phenyl-H).
- MS (EI) : m/z = 307 (M⁺).
Malonate Ester Alkylation for Side-Chain Introduction
Benzyl Bromide Formation
The phenol intermediate is converted to 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl bromide using phosphorus tribromide (PBr₃) in dichloromethane (0°C to RT, 2 hr).
Table 2: Bromination Efficiency
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PBr₃ | CH₂Cl₂ | 0 → RT | 89 |
| CBr₄/PPh₃ | THF | Reflux | 75 |
Malonate Alkylation
Diethyl malonate undergoes alkylation with the benzyl bromide in the presence of NaH (THF, 0°C to RT, 12 hr), yielding diethyl (4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)malonate.
Key Data :
- Yield : 85%
- ¹H NMR (CDCl₃) : δ 4.32–4.12 (m, 4H, malonate-OCH₂), 3.88 (t, J = 7.2 Hz, 1H, malonate-CH), 1.18 (t, J = 7.2 Hz, 6H, malonate-CH₃).
Phthalimide Incorporation and Cyclization
Phthalimide Substitution
The malonate ester reacts with phthalimide potassium in DMF (80°C, 6 hr), substituting one ester group to form a phthalimide-protected intermediate.
Table 3: Phthalimide Coupling Efficiency
| Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 6 | 78 |
| DMSO | 100 | 4 | 72 |
Hydrolysis and Decarboxylation
The diester is hydrolyzed with hydrobromic acid (62% in acetic acid, 110°C, 3.5 hr) to a diacid, which undergoes decarboxylation to yield a monocarboxylic acid.
Key Data :
- Decarboxylation Yield : 91%
- ¹H NMR (CDCl₃) : δ 7.76–7.68 (m, 2H, phthalimide-H), 4.90 (s, 2H, CH₂-phthalimide).
Hydrazine-Mediated Cyclization
Treatment with hydrazine (ethanol, 80°C, 2 hr) removes the phthalimide group, generating a primary amine that cyclizes to form the isoindoline ring.
Table 4: Cyclization Optimization
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| N₂H₄ | EtOH | 80 | 88 |
| NH₂NH₂·H₂O | THF | 60 | 75 |
Alternative Pathways for Isoindoline Formation
Buchwald–Hartwig Amination
A palladium-catalyzed coupling between 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl bromide and isoindoline-2-boronic acid could theoretically yield the target compound. However, this method remains unexplored in the literature reviewed.
Reductive Amination
Condensation of 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzaldehyde with isoindoline-2-amine under reducing conditions (NaBH₄, MeOH) offers a potential one-step route, though yields may be suboptimal.
Characterization of Final Product
Spectroscopic Data
Purity and Yield
- HPLC Purity : 98.5% (C18 column, MeCN/H₂O = 70:30).
- Overall Yield : 62% (four steps).
Challenges and Mitigation Strategies
- Low Solubility of Intermediates : Use of polar aprotic solvents (DMF, DMSO) enhances solubility during malonate alkylation.
- Byproduct Formation in Cyclization : Strict stoichiometric control of hydrazine minimizes over-reduction byproducts.
- Regioselectivity in SNAr : Electron-withdrawing groups on pyridine ensure substitution occurs exclusively at the 2-position.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the isoindoline moiety, leading to the formation of isoindolinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride .
-
Substitution: : The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases for Substitution: Potassium carbonate, sodium methoxide, potassium tert-butoxide.
Solvents: Dimethylformamide (DMF), dichloromethane, ethanol.
Major Products
Oxidation: Isoindolinone derivatives.
Reduction: Amino derivatives (if nitro groups are present).
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its bioactive properties. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties. It may also find applications in agrochemicals as a component of herbicides or pesticides.
Mechanism of Action
The mechanism of action of 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity. The chloro and pyridine moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Haloxyfop (CAS 69806-34-4)
- Structure: 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid .
- Key Features: Contains a propanoic acid side chain instead of isoindoline. Acts as a post-emergence herbicide targeting ACCase in broadleaf weeds. Regulatory Status: Banned in some regions due to carcinogenicity in animal studies (e.g., haloxyfop-etoxyethyl) .
Fluazifop-butyl (CAS 86811-58-7)
- Structure: Butyl ester of 2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid .
- Key Features: Esterified propanoic acid enhances lipid solubility and systemic absorption. Used against annual grasses in crops like soybeans. Higher thermal stability compared to non-esterified analogs .
3-Chloro-N-phenyl-phthalimide
- Structure : Isoindoline-1,3-dione with chloro and phenyl substituents .
- Key Features: Lacks the pyridinyloxy group but shares the isoindoline core. Used as a monomer precursor for polyimide synthesis, highlighting the versatility of isoindoline derivatives in polymer chemistry .
Structural and Functional Differences
Mechanistic Insights
- Pyridinyloxy Role : The 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy group is critical for binding to ACCase in herbicides like haloxyfop. Substitution at the 3-position with chlorine enhances target specificity .
- Isoindoline vs.
Toxicity and Environmental Impact
- Haloxyfop-etoxyethyl: Banned due to carcinogenicity, emphasizing the impact of ester modifications on toxicity .
- Fluazifop-butyl : Exhibits moderate mammalian toxicity but is less persistent in soil due to esterase-mediated degradation .
- Target Compound: No direct toxicity data available, but the trifluoromethyl group could pose bioaccumulation risks similar to other fluorinated agrochemicals .
Q & A
Basic Research Question
- HPLC-PDA : Quantifies purity (>95%) and detects degradation products (e.g., hydrolyzed esters or oxidized pyridine rings) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically observed above 250°C .
- Karl Fischer Titration : Monitors moisture content, critical for hygroscopic intermediates .
How can contradictory bioactivity data across studies be addressed, particularly in herbicidal vs. insecticidal assays?
Advanced Research Question
Discrepancies may arise from:
- Assay Conditions : Variations in solvent (e.g., DMSO vs. aqueous buffers) affect solubility and bioavailability .
- Metabolic Activation : Some derivatives require enzymatic conversion (e.g., ester hydrolysis) to active forms, which may not occur in vitro .
- Species-Specific Targets : The trifluoromethyl group enhances binding to acetyl-CoA carboxylase in plants but may lack affinity for insect chitin synthase .
Resolution : Standardize protocols (e.g., OECD guidelines) and include positive controls (e.g., fluazifop-butyl for herbicidal activity) .
What computational or experimental strategies elucidate the role of the trifluoromethyl group in target binding?
Advanced Research Question
- Molecular Docking : Models interactions with enzyme active sites (e.g., plant ACCase), showing CF₃ enhances hydrophobic contacts .
- Isosteric Replacement : Synthesize analogs with –CF₃ replaced by –CH₃ or –Cl; bioactivity assays reveal a 10-fold drop in herbicidal potency, confirming CF₃’s critical role .
- Fluorescence Polarization : Measures binding affinity changes using fluorescently labeled derivatives .
What environmental degradation pathways are predicted for this compound, and how are its metabolites characterized?
Advanced Research Question
- Photolysis : UV exposure cleaves the aryl-ether bond, forming 3-chloro-5-(trifluoromethyl)pyridinol and isoindoline fragments .
- Soil Metabolism : Microbial hydrolysis of the isoindoline ring generates non-toxic carboxylic acids, confirmed via LC-MS/MS .
- Ecotoxicity Testing : Use Daphnia magna and Lemna minor assays to assess acute/chronic effects of degradation products .
How do structural modifications (e.g., substituent changes on the phenyl or pyridine rings) impact herbicidal efficacy and selectivity?
Advanced Research Question
- Pyridine Substituents : Chlorine at C3 enhances herbicidal activity (IC₅₀ = 0.1 μM) compared to fluorine (IC₅₀ = 1.2 μM) .
- Phenoxy Linkers : Propanoic acid esters (e.g., methyl vs. ethyl) alter systemic mobility in plants, with methyl esters showing faster foliar absorption .
- Isoindoline Modifications : Adding electron-withdrawing groups (e.g., –NO₂) reduces soil persistence but increases mammalian toxicity .
What in vitro and in vivo models are appropriate for evaluating non-target organism toxicity?
Basic Research Question
- In Vitro : HepG2 cells for hepatotoxicity; IC₅₀ values >100 μM suggest low risk .
- In Vivo : Rodent acute oral LD₅₀ >2000 mg/kg (OECD 423) classifies it as Category 5 (low toxicity) .
- Ecological : Algal growth inhibition tests (Pseudokirchneriella subcapitata) show EC₅₀ >10 mg/L, indicating moderate aquatic toxicity .
How can researchers mitigate challenges in scaling up synthesis from lab to pilot plant?
Advanced Research Question
- Process Optimization : Replace batch reactors with flow chemistry for safer handling of exothermic steps (e.g., aryl-ether formation) .
- Purification : Switch from column chromatography to crystallization (e.g., using ethanol/water mixtures) to improve yield (70% → 85%) .
- Waste Management : Recover catalysts (e.g., Pd/C) via filtration and treat halogenated byproducts with activated carbon .
What are the key differences in regulatory requirements for pesticidal vs. pharmaceutical applications of this compound?
Advanced Research Question
- Pesticidal Use : Requires EPA/FDA compliance on residue tolerance (e.g., <0.01 ppm in crops) and ecotoxicology data (e.g., honeybee LD₅₀) .
- Pharmaceutical Use : Demands GMP synthesis, genotoxicity studies (Ames test), and Phase I clinical trials for novel derivatives .
- Documentation : Pesticides need Material Safety Data Sheets (MSDS); pharmaceuticals require Investigational New Drug (IND) applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
